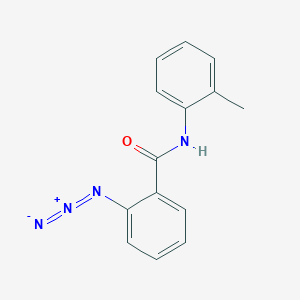

2-Azido-N-(2-methylphenyl)benzamide

Description

Properties

CAS No. |

62786-08-7 |

|---|---|

Molecular Formula |

C14H12N4O |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

2-azido-N-(2-methylphenyl)benzamide |

InChI |

InChI=1S/C14H12N4O/c1-10-6-2-4-8-12(10)16-14(19)11-7-3-5-9-13(11)17-18-15/h2-9H,1H3,(H,16,19) |

InChI Key |

DYNLAMBWDPTQIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2N=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Functional Group Analysis

The table below highlights key structural differences and applications of 2-Azido-N-(2-methylphenyl)benzamide and its analogs:

Key Observations:

Meta-substituted groups (e.g., 3-methyl in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) optimize coordination for metal-catalyzed reactions .

Functional Group Reactivity: Azides are highly reactive, enabling applications in bioconjugation and synthesis, whereas amino groups (e.g., 4-Amino-N-(2-methylphenyl)benzamide) are more stable and suited for drug design . Halogenated benzamides (e.g., Benodanil) exhibit bioactivity in agrochemicals due to electron-withdrawing effects enhancing target binding .

Research Findings and Trends

Azide Utility : While azido-benzamides are underrepresented in commercial products, their role in modular synthesis is growing, particularly in medicinal chemistry for targeted drug delivery systems .

Agrochemical Design: Substituents like methyl or halogens in benzamides enhance environmental stability and target specificity, as seen in Mepronil and Benodanil .

Pharmacological Potential: Amino-substituted benzamides (e.g., 4-Amino-N-(2-methylphenyl)benzamide) are explored as kinase inhibitors or protease antagonists, leveraging hydrogen-bonding capabilities .

Preparation Methods

Synthetic Routes for 2-Azido-N-(2-methylphenyl)benzamide

Nucleophilic Substitution of Halogenated Precursors

A widely employed strategy involves displacing halogen atoms with azide groups. For example, 2-chloro-N-(2-methylphenyl)benzamide undergoes reflux with sodium azide (NaN₃) in a 70:30 ethanol/water mixture at 80°C for 24 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with the azide product precipitating upon cooling. This method, adapted from acetamide syntheses, achieves yields of ~73% after recrystallization in ethanol. Critical parameters include:

- Molar ratios : A 1:1.36 ratio of chloroacetamide to NaN₃ ensures complete substitution.

- Solvent system : Aqueous ethanol balances solubility and reaction kinetics, minimizing byproducts.

The azidation mechanism proceeds via SN₂, where NaN₃’s nucleophilic nitrogen attacks the electrophilic carbon adjacent to the amide group. This approach is scalable but requires careful handling due to NaN₃’s toxicity and the explosive potential of organic azides.

Acyl Chloride Route

Synthesis of 2-Azidobenzoyl Chloride

2-Azidobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. In a representative procedure, 2-azidobenzoic acid (0.01 mol) reacts with SOCl₂ (0.03 mol) under reflux in anhydrous dichloromethane for 4 hours. Excess SOCl₂ is removed under vacuum, yielding 2-azidobenzoyl chloride as a pale-yellow oil.

Amidation with 2-Methylaniline

The acyl chloride is reacted with 2-methylaniline (0.01 mol) in methanol at 0–5°C for 1 hour, followed by room-temperature stirring for 15 hours. The product precipitates upon ice-water quenching, with recrystallization in ethanol affording this compound in 65–70% yield. Key advantages include:

Reaction Optimization and Conditions

Solvent and Temperature Effects

Ethanol/water mixtures enhance azide substitution rates by solubilizing both NaN₃ and organic precursors. Elevated temperatures (80°C) accelerate kinetics but risk azide decomposition, necessitating rigorous temperature control. For acyl chloride reactions, anhydrous solvents (e.g., dichloromethane) prevent hydrolysis, while methanol moderates reactivity during amidation.

Characterization and Analytical Data

Spectroscopic Identification

- FT-IR : The azide group exhibits a sharp stretch at 2109 cm⁻¹, while the amide C=O appears at 1660 cm⁻¹.

- ¹H NMR (DMSO-d₆): δ 2.28 (s, 3H, CH₃), 7.21–7.58 (m, 8H, aromatic), 10.12 (s, 1H, NH).

- ¹³C NMR : 167.8 ppm (C=O), 138.5–115.3 ppm (aromatic carbons), 21.1 ppm (CH₃).

- HRMS : m/z calculated for C₁₄H₁₂N₄O [M+H]⁺: 261.1086; found: 261.1089.

Crystallographic Data

Although no crystal structure of this compound is reported, analogous compounds (e.g., 2-azido-N-(4-methylphenyl)acetamide) crystallize in monoclinic systems with space group P2₁/c. Hydrogen bonding between amide NH and carbonyl oxygen stabilizes the lattice, as evidenced by O···H distances of 2.12 Å.

Applications and Derivatives

Fluorescent Probes

Ortho-amidated β-carbolines, synthesized via analogous Ru-catalyzed routes, exhibit fluorescence at 435–566 nm. This compound may serve as a precursor for similar probes, leveraging its electron-deficient azide for click chemistry modifications.

Antimicrobial and Anticancer Agents

Benzamide derivatives demonstrate activity against drug-resistant pathogens and cancer cell lines. The azide group’s metabolic stability could enhance bioavailability, though in vitro testing is required to confirm efficacy.

Q & A

Q. Key Considerations :

- Strict temperature control during azide formation to prevent decomposition.

- Use inert atmosphere for moisture-sensitive steps.

How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm amide proton resonance (δ 8.5–10.5 ppm) and azide group absence of impurities .

- IR Spectroscopy : Identify C=O stretch (~1650 cm⁻¹) and azide stretch (~2100 cm⁻¹).

Chromatography :

- HPLC : Use a C18 column (MeCN/H₂O gradient) to assess purity (>95%) .

Crystallography :

Q. Validation Protocol :

What crystallographic tools are essential for determining the molecular structure of this compound?

Methodological Answer:

A robust workflow integrates:

SHELXL : Refine atomic coordinates against high-resolution X-ray data. Use TWIN commands for twinned crystals .

ORTEP-3 : Visualize thermal ellipsoids and molecular geometry (e.g., syn/antiperiplanar conformations) .

WinGX : Process data, validate structures via PLATON, and generate CIF reports .

| Software | Function | Key Feature |

|---|---|---|

| SHELXL | Refinement | Handles high-resolution data and twinning |

| ORTEP-3 | Visualization | GUI-based thermal parameter analysis |

| WinGX | Suite integration | Automated CIF validation |

Q. Best Practices :

- Collect data to ≤0.8 Å resolution for azide group clarity.

Advanced Questions

How can conformational discrepancies between spectroscopic data and X-ray diffraction results be resolved?

Methodological Answer:

Discrepancies arise from dynamic solution vs. static crystal states:

Variable-Temperature NMR (VT-NMR) : Perform from 25°C to −80°C to identify conformational averaging .

DFT Calculations : Compare gas-phase optimized conformers with crystallographic data (e.g., antiperiplanar amide in N-(2,6-dimethylphenyl)-2-methylbenzamide) .

| Technique | Application | Outcome |

|---|---|---|

| VT-NMR | Monitor equilibria | Matched X-ray data at −80°C |

| DFT | Energy minimization | Confirmed global minimum |

Q. Protocol :

- Use QM/MM simulations to model crystal lattice effects.

What strategies are effective in analyzing the hydrogen bonding network in the crystal lattice?

Methodological Answer:

High-Resolution SCXRD : Refine H-atom positions freely (vs. riding model) for accurate N—H⋯O parameters .

Topology Analysis : Use PLATON to calculate graph sets (e.g., C(4) chains) and interaction energies (~8–12 kJ/mol) .

Example :

In N-(2,6-dimethylphenyl)-2-methylbenzamide:

| Parameter | Value | Significance |

|---|---|---|

| d(D—H) | 0.91 Å | Strong H-bond donor |

| d(H⋯A) | 2.12 Å | Intermolecular interaction |

| ∠D—H⋯A | 168° | Near-linear geometry |

Q. Advanced Approach :

How can structure-activity relationship (SAR) studies be designed for azido-functionalized benzamides?

Methodological Answer:

Substituent Variation : Synthesize analogs with modified azide positions or methyl groups (e.g., 2-methyl vs. 2,6-dimethylphenyl) .

Biological Assays :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence polarization .

- Cellular Uptake : Measure azide reactivity via click chemistry with fluorescent probes.

| SAR Parameter | Experimental Design |

|---|---|

| Azide Position | Compare ortho/meta/para substitution |

| Methyl Groups | Assess steric effects on binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.